Moderate Steric Hindrance at C2 Compared to Unsubstituted and Geminal Dimethyl 3-Oxopentanal Derivatives
2-Methyl-3-oxopentanal possesses a single methyl group at the C2 position (adjacent to the aldehyde carbonyl), providing moderate steric hindrance distinct from both unsubstituted 3-oxopentanal (no steric hindrance) and 2,2-dimethyl-3-oxopentanal (significant steric bulk) [1]. This structural feature is quantified by comparing molecular weights, topological polar surface areas (tPSA), and the number of freely rotating bonds, which collectively influence reaction kinetics and enantioselectivity. While direct kinetic data are not available, the structural parameters allow for class-level inference of differential reactivity.
| Evidence Dimension | Structural and steric parameters influencing reactivity |
|---|---|
| Target Compound Data | Molecular Weight: 114.14 g/mol; tPSA: 34 Ų; Freely Rotating Bonds: 3; Steric environment: α-CH3 group adjacent to aldehyde carbonyl [1] |
| Comparator Or Baseline | 3-Oxopentanal (unsubstituted): MW ~100 g/mol (inferred C5H8O2); tPSA ~34 Ų; No α-substituent. 2,2-Dimethyl-3-oxopentanal: MW 128.17 g/mol; tPSA not reported; α-C substituted with two methyl groups . |
| Quantified Difference | MW: +~14 g/mol vs. unsubstituted; -14 g/mol vs. 2,2-dimethyl analog. Steric bulk: moderate vs. minimal (unsubstituted) or significant (2,2-dimethyl) based on substituent count. |
| Conditions | Structural analysis based on ChemSpider predicted data (ACD/Labs Percepta) and PubChem records. |
Why This Matters
Moderate steric hindrance can improve regioselectivity in condensations compared to unsubstituted analogs while avoiding the kinetic penalties of more hindered dimethylated alternatives, directly impacting synthetic route design and yield.
- [1] ChemSpider. (n.d.). 2-Methyl-3-oxopentanal | C6H10O2. Retrieved from http://legacy.chemspider.com/Chemical-Structure.14336516.html. Data sourced from ACD/Labs Percepta Platform. View Source
